4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine is a chemical compound classified as a heterocyclic organic compound. It features a pyridine ring substituted with a methyl group and a pyrimidine moiety, making it part of a broader class of nitrogen-containing heterocycles. This compound is of interest in medicinal chemistry and drug development due to its potential biological activities.
4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine falls under the category of pyridine derivatives and pyrimidine derivatives, which are essential in the development of numerous pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
The synthesis of 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine can be approached through several methods:
Technical details regarding reaction conditions, catalysts, and purification methods are critical for optimizing yields and purity in these synthetic pathways.
The molecular formula for 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine is . The compound features:
The structural representation can be visualized using molecular modeling software or drawing tools that illustrate bond angles, distances, and hybridization states. The compound's InChI key is provided for database searches: InChI=1S/C10H10N4/c1-7-3-4-9(12)11-10(7)13-5-2-8(14)6/h3-6H,1-2H3,(H2,11,12)(H2,13,14)
.
4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine can participate in various chemical reactions:
Technical details regarding reaction conditions (solvents, temperatures) and mechanisms (e.g., SNAr for nucleophilic substitutions) should be explored further in experimental studies.
The mechanism of action for 4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine is primarily related to its interactions with biological targets such as enzymes or receptors.
Data from pharmacological studies would provide insights into binding affinities, specificity, and potential therapeutic effects.
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant data such as melting point, boiling point, and pKa values should be referenced from experimental findings or databases like PubChem .
4-Methyl-5-(pyrimidin-5-yl)pyridin-2-amine has potential applications in various scientific fields:
The ongoing research into this compound highlights its significance in developing therapeutic agents and understanding biological mechanisms at the molecular level.
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2